Bienvenue dans la boutique en ligne BenchChem!

BIIE-0246

Neuropeptide Y signaling GPCR pharmacology Receptor binding

Select BIIE-0246 for its unmatched >650-fold selectivity and extensive literature validation across pain, satiety, and epilepsy models. Its non-peptide structure ensures superior stability and membrane permeability versus peptide antagonists. This is the definitive pharmacological benchmark for Y2 receptor studies. In-stock availability with ≥98% purity. Request a quote for bulk orders.

Molecular Formula C49H57N11O6
Molecular Weight 896.0 g/mol
CAS No. 246146-55-4
Cat. No. B1667056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIIE-0246
CAS246146-55-4
SynonymsBIIE 0246
BIIE-0246
BIIE0246
cyclopentaneacetamide, N-((1S)-4-((aminoiminomethyl)amino)-1-(((2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl)amino)carbonyl)butyl)-1-(2-(4-(6,11-dihydro-6-oxo-5H-dibenz(b,e)azepin-11-yl)-1-piperazinyl)-2-oxoethyl)-
N(2)-((1-(2-(4-(5,11-dihydro-6(6H)-oxodibenz(b,e)azepin-11-yl)-1-piperazinyl)-2-oxoethyl)cyclopentyl)acetyl)-N-(2-(1,2-dihydro-3,5(4H)-dioxo-1,2-diphenyl-3H-1,2,4-triazol-4-yl)ethyl)argininamide
Molecular FormulaC49H57N11O6
Molecular Weight896.0 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68
InChIInChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53)/t40-,43?/m0/s1
InChIKeyRSJAXPUYVJKAAA-JPGJPTAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BIIE-0246 Procurement Guide: Potent and Selective Non-Peptide NPY Y2 Receptor Antagonist


BIIE-0246 (CAS: 246146-55-4; AR-H 053591) is a potent, selective, non-peptide competitive antagonist of the neuropeptide Y Y2 receptor (NPY Y2R) [1]. It exhibits high affinity for Y2 receptors with Ki values of 8-15 nM and an IC50 of 15 nM in radioligand binding assays [2], [3]. As the first non-peptide Y2-selective antagonist developed, BIIE-0246 remains the most widely used pharmacological tool for studying Y2 receptor function in vitro and in vivo [4].

Why Generic NPY Antagonists Cannot Substitute for BIIE-0246 in Y2 Receptor Studies


Generic substitution with other NPY receptor antagonists fails because BIIE-0246 possesses a unique combination of high Y2 receptor affinity (Ki 8-15 nM) and >650-fold selectivity over Y1, Y4, and Y5 receptor subtypes that is not replicated by alternative compounds [1]. Cross-reactivity with other NPY receptor subtypes would confound interpretation of experimental results, as Y1, Y4, and Y5 receptors mediate distinct physiological processes. Furthermore, BIIE-0246's extensive literature validation across multiple species and tissue types provides a reproducible pharmacological benchmark that newer, less-characterized Y2 antagonists lack [2]. The compound's non-peptide structure confers advantages over peptide-based antagonists, including improved stability and membrane permeability [3].

BIIE-0246 Quantitative Evidence Guide: Comparator-Based Differentiation Data for Scientific Selection


BIIE-0246 Exhibits 3.3 nM IC50 at Human Y2 Receptor vs. Newer Y2 Antagonists with Lower Affinity

BIIE-0246 displaces [125I]neuropeptide Y from the human Y2 receptor with an IC50 of 3.3 nM [1]. In contrast, five newer Y2R antagonists (SF-11, SF-21, SF-22, SF-31, SF-41) identified by high-throughput screening exhibit functional IC50 values ranging from 199 nM to 4400 nM against Y2R [2]. While some of these newer compounds show comparable or slightly better binding affinities (Ki values 1.55-60 nM) in radioligand displacement assays, their functional potency is 60- to 1300-fold lower than BIIE-0246's IC50 of 3.3 nM [2], .

Neuropeptide Y signaling GPCR pharmacology Receptor binding

BIIE-0246 Displays >650-Fold Selectivity for Y2 Over Y1/Y4/Y5 Receptors vs. SF-Series Compounds

BIIE-0246 demonstrates >650-fold selectivity for Y2 receptors over Y1, Y4, and Y5 subtypes, with no functional activity at Y1, Y4, or Y5 in isolated tissue bioassays [1]. The five SF-series Y2R antagonists (SF-11, SF-21, SF-22, SF-31, SF-41) showed no appreciable activity against Y1R [2]. However, in broader selectivity profiling against a panel of 40 CNS receptors, ion channels, and transporters, the SF-series compounds demonstrated greater overall selectivity than BIIE-0246 [2]. This represents a notable selectivity trade-off: BIIE-0246 offers superior functional potency within the NPY receptor family, while SF-series compounds provide broader off-target selectivity at the expense of reduced Y2R functional potency [2].

Receptor selectivity NPY receptor family Off-target profiling

BIIE-0246 Displays Insurmountable Antagonism in Rat Hippocampus vs. Competitive Antagonism of SF-11 and SF-22

Schild analysis in cAMP biosensor assays reveals that BIIE-0246 behaves differently from two of the SF-series compounds. In functional assays with NPY dose-response curves, BIIE-0246 exhibited Schild slopes deviating from unity, consistent with insurmountable antagonism [1]. In contrast, SF-11 and SF-22 demonstrated competitive antagonism with Schild slopes consistent with classical surmountable behavior [1]. This mechanistic distinction arises from the lipophilic nature of BIIE-0246, which may contribute to its prolonged receptor occupancy [2].

Antagonist mechanism Schild analysis GPCR pharmacology

BIIE-0246 Demonstrates Functional Y2 Antagonism in Isolated Tissues with pA2 8.1-8.6 vs. Newer Y2 Antagonists Lacking Such Characterization

In prototypical Y2 bioassays, BIIE-0246 induced parallel rightward shifts of NPY concentration-response curves with pA2 values of 8.1 in rat vas deferens and 8.6 in dog saphenous vein [1]. At 1 µM, BIIE-0246 completely blocked PYY(3-36)-induced contraction in rat colon (a Y2/Y4 bioassay) while failing to alter responses to [Leu31,Pro34]NPY (Y1/Y4/Y5 agonist) and hPP (Y4/Y5 agonist), confirming functional Y2 selectivity [1]. The SF-series compounds lack published functional pA2 characterization in these established tissue bioassays [2], [3].

Isolated tissue pharmacology Functional antagonism Y2 bioassay

BIIE-0246 Application Scenarios: Validated Use Cases for Scientific and Industrial Procurement


Y2 Receptor-Mediated Pain and Itch Research: Validated In Vivo Tool Compound

BIIE-0246 is the standard Y2 antagonist for pain and itch research, with extensive validation in acute, chronic, and neuropathic pain models [1]. Intrathecal BIIE-0246 administration in naïve animals elicits ongoing nociception and hypersensitivity, while in nerve injury and inflammation models, it reduces mechanical and thermal hypersensitivity [1]. In chronic pain models of latent sensitization, BIIE-0246 produces profound reinstatement of pain-like behaviors, supporting the "G protein switch" hypothesis of Y2 signaling [1]. Procurement recommendation: BIIE-0246 is the preferred Y2 antagonist for pain studies due to its extensive literature validation and reproducibility [2].

Feeding Behavior and Satiety Studies: Validated Y2 Antagonist for PYY(3-36) Effects

BIIE-0246 is the reference Y2 antagonist for studying postprandial satiety. In rats, BIIE-0246 (1 nM) attenuates the reduction in feeding induced by PYY(3-36) (7.5 nmol/kg) [1]. In satiated rats, BIIE-0246 significantly increases feeding, demonstrating the critical role of Y2 receptors in satiety regulation [1]. BIIE-0246's established Ki values (6.5-9.0 nM) at peripheral Y2 receptors in intestinal crypt cells and CHO cells [2], combined with its ability to completely abolish PYY-mediated inhibition of cAMP production, make it the preferred Y2 antagonist for gastrointestinal and metabolic research [2].

Anxiety and Mood Disorder Research: Y2 Receptor Modulation in CNS

BIIE-0246 exhibits anxiolytic-like effects in the elevated plus-maze, making it a valuable tool for investigating Y2 receptor contributions to anxiety and mood disorders [1]. In alcohol-dependent rats, BIIE-0246 administration in the central amygdala reduces anxiety-like behavior without affecting alcohol drinking, suggesting distinct Y2 receptor functions in anxiety versus addiction pathways [2]. While newer SF-series Y2 antagonists offer enhanced brain penetration [3], BIIE-0246 remains the most extensively characterized Y2 antagonist for behavioral pharmacology and provides the benchmark against which newer compounds are compared [1].

Epilepsy and Neuroprotection Research: Y2-Mediated Anti-Epileptic Actions

BIIE-0246 potently suppresses NPY's anti-epileptic actions in rat hippocampal slices, suggesting a dominant role for Y2 receptors in hippocampal seizure modulation [1]. At 100 nM, BIIE-0246 suppresses NPY-mediated inhibition of primary afterdischarge activity and population excitatory postsynaptic potentials in area CA1 [1]. The observed apparently insurmountable antagonism may result from BIIE-0246's lipophilic nature, providing sustained receptor blockade [1]. BIIE-0246 is the preferred Y2 antagonist for epilepsy research due to its extensive characterization in hippocampal slice electrophysiology and established role in suppressing absence seizures in genetic rat models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for BIIE-0246

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.